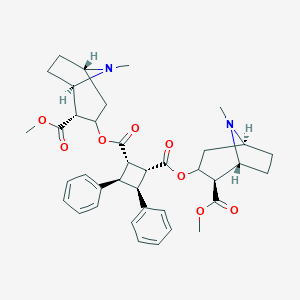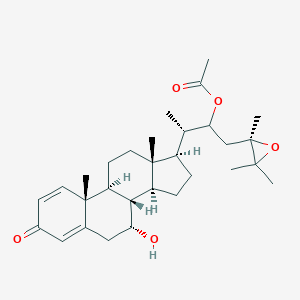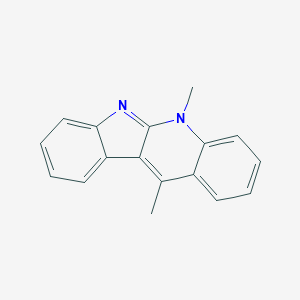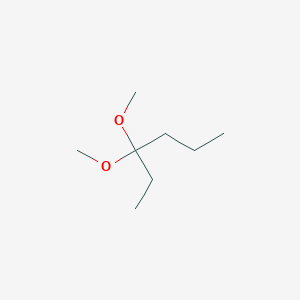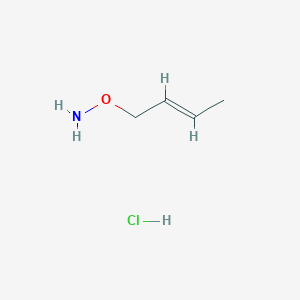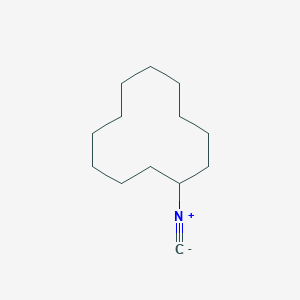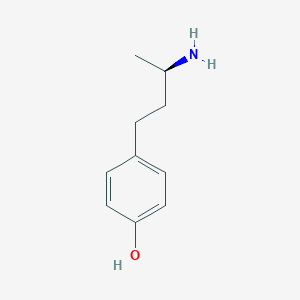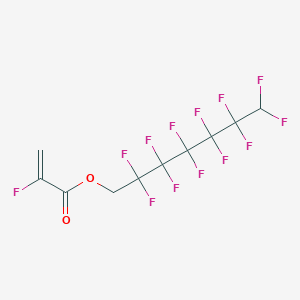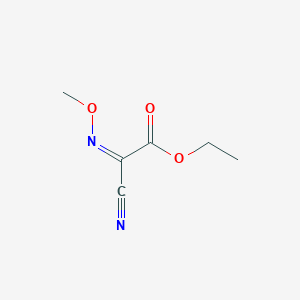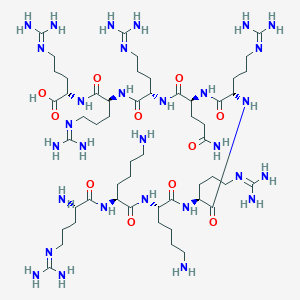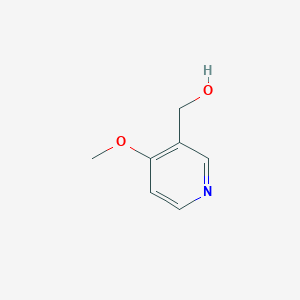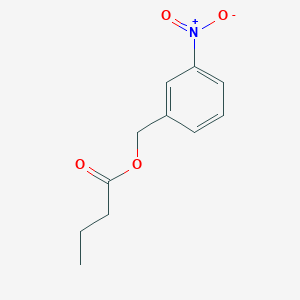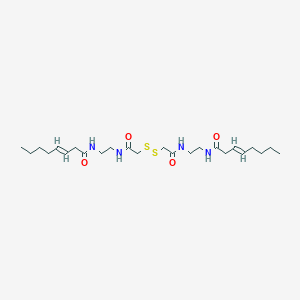
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide, also known as OAES, is a sulfur-containing compound that has been identified as a key component in the odor of human axillary sweat. It is produced by the bacterial breakdown of the amino acid methionine, which is found in high concentrations in sweat. OAES has been the subject of extensive scientific research due to its unique odor properties and potential applications in fields such as forensics, personal hygiene, and perfume industry.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide is not fully understood, but it is believed to interact with olfactory receptors in the nose, triggering a response in the brain that results in the perception of a distinct odor. 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to activate specific receptors, such as OR11H7, which are responsible for detecting sulfur-containing compounds.
Efectos Bioquímicos Y Fisiológicos
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to have a range of biochemical and physiological effects in various studies. It has been found to have antimicrobial properties, which may play a role in regulating the growth of bacteria on the skin. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting a potential therapeutic application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide in lab experiments include its high purity and specificity, which allows for accurate and reproducible results. However, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide is a relatively expensive compound and may not be readily available in large quantities for certain experiments. In addition, the strong odor of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide can make it difficult to work with in certain settings.
Direcciones Futuras
There are numerous future directions for research on 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide. One area of interest is the potential use of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide as a biomarker for various diseases and conditions. Further studies are needed to determine the specificity and sensitivity of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide as a biomarker and to identify potential applications in clinical settings. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide may have applications in the development of new antimicrobial agents and cancer therapeutics, which require further investigation. Finally, the use of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide in forensic science may continue to be an area of interest, as researchers explore the potential for using odor signatures to identify individuals.
Métodos De Síntesis
The synthesis of 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide involves the reaction of 3-octen-1-amine with carbamoylmethyl chloride in the presence of a base, followed by the addition of elemental sulfur. This method has been optimized for high yield and purity and has been used in numerous studies to produce 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide for further analysis.
Aplicaciones Científicas De Investigación
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been studied extensively in the field of olfactory science, where it has been identified as a key contributor to the odor of human axillary sweat. It has also been used as a biomarker for various diseases and conditions, including diabetes and breast cancer. In addition, 2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide has been investigated for its potential use in forensic science, where it can be used to identify individuals based on their unique odor signature.
Propiedades
Número CAS |
119637-70-6 |
|---|---|
Nombre del producto |
2-(3-Octenoylamino)ethyl(carbamoylmethyl)sulfide |
Fórmula molecular |
C24H42N4O4S2 |
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
(E)-N-[2-[[2-[[2-[2-[[(E)-oct-3-enoyl]amino]ethylamino]-2-oxoethyl]disulfanyl]acetyl]amino]ethyl]oct-3-enamide |
InChI |
InChI=1S/C24H42N4O4S2/c1-3-5-7-9-11-13-21(29)25-15-17-27-23(31)19-33-34-20-24(32)28-18-16-26-22(30)14-12-10-8-6-4-2/h9-12H,3-8,13-20H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32)/b11-9+,12-10+ |
Clave InChI |
HDVQPKOUWPOSDP-UHFFFAOYSA-N |
SMILES isomérico |
CCCC/C=C/CC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)C/C=C/CCCC |
SMILES |
CCCCC=CCC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)CC=CCCCC |
SMILES canónico |
CCCCC=CCC(=O)NCCNC(=O)CSSCC(=O)NCCNC(=O)CC=CCCCC |
Sinónimos |
2-(3-octenoylamino)ethyl(carbamoylmethyl)sulfide 2-OAECMS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




